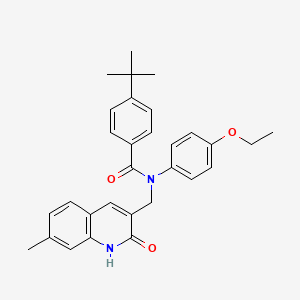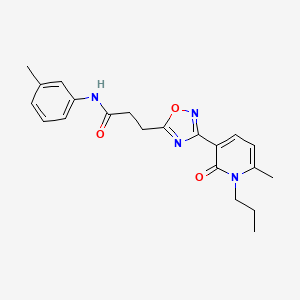
2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as an anti-cancer drug due to its ability to inhibit multiple kinases involved in tumor growth and angiogenesis. However, it has also shown promising results in other areas of research, such as cardiovascular disease and inflammation.
作用機序
The mechanism of action of 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 involves the inhibition of multiple kinases involved in tumor growth and angiogenesis. RAF is a key kinase involved in the MAPK/ERK signaling pathway, which is often dysregulated in cancer cells. By inhibiting RAF, 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 can block this pathway and prevent tumor growth. Additionally, 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 can inhibit the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor progression.
Biochemical and Physiological Effects:
2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects and to improve cardiovascular function. It has been suggested that these effects may be due to its ability to inhibit multiple kinases involved in these processes.
実験室実験の利点と制限
One of the main advantages of 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 for lab experiments is its ability to inhibit multiple kinases involved in tumor growth and angiogenesis. This makes it a useful tool for studying these processes in vitro and in vivo. However, one limitation of 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 is that it can have off-target effects on other kinases and pathways. This can make it difficult to interpret the results of experiments using 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 and may require additional controls to be put in place.
将来の方向性
There are a number of potential future directions for research on 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006. One area of interest is the development of more specific inhibitors that target individual kinases involved in tumor growth and angiogenesis. This could potentially reduce the off-target effects of 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 and improve its therapeutic efficacy. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 and to identify other potential therapeutic applications.
合成法
The synthesis of 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 involves the reaction of 4-bromoaniline with 3,4-dimethylbenzoyl chloride in the presence of a base to form the intermediate 2-(4-bromophenyl)-3,4-dimethylbenzoyl chloride. This intermediate is then reacted with sulfamide in the presence of a base to form the final product, 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006.
科学的研究の応用
2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 has been extensively studied for its potential therapeutic applications, particularly in the area of cancer research. It has been shown to inhibit multiple kinases involved in tumor growth and angiogenesis, such as RAF, VEGFR, and PDGFR. This makes it a promising candidate for the treatment of various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
特性
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-(3,4-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-11-4-7-15(10-12(11)2)19-17(21)13(3)20-24(22,23)16-8-5-14(18)6-9-16/h4-10,13,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCIPSZUAPKHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethylphenyl)alaninamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713007.png)








![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)


